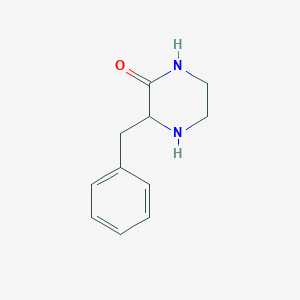

3-Benzylpiperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJMAPBQIWVIRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-benzylpiperazin-2-one vs 1-benzylpiperazine structural differences

An In-depth Technical Guide to the Core Structural Differences: 3-benzylpiperazin-2-one vs. 1-benzylpiperazine

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, serving as the foundation for a vast array of therapeutic agents. However, subtle changes in its substitution pattern can lead to profoundly different molecules with unique chemical identities, synthetic challenges, and pharmacological profiles. This guide provides a detailed comparative analysis of two regioisomers: 1-benzylpiperazine (BZP), a well-documented psychoactive substance, and this compound, a chiral lactam derivative. We will dissect their core structural distinctions, outline the divergent synthetic strategies required for their creation, provide a comprehensive guide to their spectroscopic differentiation, and explore the functional implications arising from these differences. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of these and similar heterocyclic systems.

Part 1: Foundational Molecular Architecture

The core distinction between these two molecules lies in the placement of the benzyl group and the presence of a carbonyl function, which fundamentally alters the molecule's symmetry, electronics, and chemical nature.

1.1. Comparative Structural Analysis

At first glance, both compounds share the same molecular formula (C₁₁H₁₄N₂O for the lactam, C₁₁H₁₆N₂ for BZP) and a benzyl group attached to a piperazine core. However, the specifics of this attachment create two distinct classes of compounds.

-

1-Benzylpiperazine (BZP): This is a tertiary amino compound where the benzyl group is attached to one of the nitrogen atoms (N1) of the piperazine ring. The core ring is a diamine. It is an achiral molecule.[1][2]

-

This compound: This compound is a lactam (a cyclic amide). The piperazine ring contains a carbonyl group at the 2-position, and the benzyl group is attached to the carbon atom at the 3-position. This arrangement introduces a chiral center at the C3 carbon, meaning the molecule can exist as (R) and (S) enantiomers.

Diagram: Core Structural Comparison

Caption: Fundamental differences in substitution and functional groups.

1.2. Physicochemical Consequences of Structural Isomerism

The structural variations directly translate to different physicochemical properties, which are critical for predicting chemical reactivity, formulation strategies, and pharmacokinetic behavior.

| Property | 1-Benzylpiperazine | This compound | Rationale |

| IUPAC Name | 1-benzylpiperazine[1] | This compound | Reflects N- vs. C-substitution and the lactam function. |

| Molecular Formula | C₁₁H₁₆N₂[1] | C₁₁H₁₄N₂O | Presence of the carbonyl oxygen. |

| Molar Mass | 176.26 g/mol [1] | 190.24 g/mol | Addition of an oxygen atom. |

| Key Functional Group | Tertiary Amine, Secondary Amine | Lactam (Amide), Secondary Amine | The amide group in this compound makes the N1 nitrogen non-basic and introduces a polar carbonyl. |

| Basicity (pKa) | Two basic centers (N1, N4) | One basic center (N4) | The lone pair on the N1 nitrogen in the lactam is delocalized into the carbonyl, rendering it non-basic. |

| Chirality | Achiral | Chiral at C3 | C3 is bonded to four different groups: a hydrogen, the benzyl group, C2 (carbonyl), and N4. |

| Polarity | Moderately polar | More polar | The amide C=O bond significantly increases the molecule's polarity and hydrogen bonding capability. |

Part 2: Divergent Synthetic Strategies and Regiocontrol

The synthesis of these regioisomers requires fundamentally different approaches. The choice of starting materials and reaction sequence is dictated by the final position of the benzyl group and the desired functional groups on the piperazine ring.

2.1. Synthetic Pathways: The Causality of Design

-

Synthesis of 1-Benzylpiperazine: The objective is to form a C-N bond at the nitrogen atom. The most direct method is the nucleophilic substitution of a benzyl halide with piperazine.[3] The primary challenge here is controlling the degree of substitution, as the product, 1-benzylpiperazine, can react further to form 1,4-dibenzylpiperazine.[4] Using a large excess of piperazine favors the mono-substituted product. This is a classic example of controlling reactivity in amine alkylation.

-

Synthesis of this compound: The goal is to construct the heterocyclic lactam ring with a carbon-bound substituent. This requires building the ring from acyclic precursors. A common strategy involves derivatives of amino acids. For instance, one could start with a protected phenylalanine derivative and couple it with a protected ethylenediamine, followed by deprotection and intramolecular cyclization to form the lactam ring.[5][6] This approach provides precise control over the placement of the benzyl group on the carbon skeleton.

Diagram: Synthetic Workflow Comparison

Caption: Divergent synthetic routes dictated by target structure.

2.2. Experimental Protocol: Synthesis of 1-Benzylpiperazine Dihydrochloride

This protocol is a well-established method that yields the stable dihydrochloride salt, preventing the formation of the disubstituted byproduct.[3][7]

Self-Validation: The protocol's integrity is maintained by the final purification step (conversion to free base and distillation) and characterization, which would confirm the absence of piperazine and 1,4-dibenzylpiperazine.

-

Reaction Setup: In a suitable reaction vessel, dissolve piperazine (2.0 equivalents) in a suitable solvent such as ethanol.

-

Reagent Addition: Slowly add benzyl chloride (1.0 equivalent) to the stirred piperazine solution at room temperature. An exotherm may be observed.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup (Salt Formation): Cool the reaction mixture in an ice bath. Acidify the solution by bubbling dry hydrogen chloride gas or by adding a saturated solution of HCl in ethanol.[3]

-

Isolation: The precipitated white solid, 1-benzylpiperazine dihydrochloride, is collected by suction filtration.

-

Purification (Optional Free Base): To obtain the pure free base, the dihydrochloride salt is dissolved in water and made alkaline (pH > 12) with a strong base (e.g., 5N NaOH). The aqueous layer is then extracted multiple times with an organic solvent like chloroform or dichloromethane.[7]

-

Final Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting oil can be further purified by vacuum distillation (b.p. 122–124°C / 2.5 mmHg).[7]

Part 3: A Guide to Spectroscopic Differentiation

Distinguishing between regioisomers is a common analytical challenge.[8][9] Fortunately, the significant structural differences between 1-benzylpiperazine and this compound result in highly distinct spectroscopic fingerprints.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unequivocally distinguishing these isomers.[10]

| Spectrum | 1-Benzylpiperazine (Expected Signals in CDCl₃) | This compound (Expected Signals in CDCl₃) | Key Differentiator |

| ¹H NMR | ~7.3 ppm (m, 5H, Ar-H ) | ~7.3 ppm (m, 5H, Ar-H ) | The presence of a carbonyl group dramatically alters the chemical environment of adjacent protons. |

| ~3.5 ppm (s, 2H, Ar-CH ₂) | ~3.4 ppm & ~3.0 ppm (dd or ABq, 2H, Ar-CH ₂) | ||

| ~2.9 ppm (br s, 4H, piperazine CH ₂) | ~3.5-3.8 ppm (m, 1H, C3-H ) | ||

| ~2.4 ppm (br s, 4H, piperazine CH ₂) | Multiplets for other piperazine CH ₂ protons | ||

| ~1.9 ppm (br s, 1H, NH ) | Distinct signals for amide NH (~6-8 ppm) and amine NH (~2-3 ppm) | ||

| ¹³C NMR | ~138 ppm (Ar quat. C ) | ~136 ppm (Ar quat. C ) | The carbonyl carbon signal is the definitive diagnostic peak for this compound. |

| ~129, 128, 127 ppm (Ar C H) | ~129, 128, 127 ppm (Ar C H) | ||

| ~63 ppm (Ar-C H₂) | ~170 ppm (C =O) | ||

| ~54 ppm (piperazine C H₂) | ~60 ppm (C 3) | ||

| ~46 ppm (piperazine C H₂) | ~40-50 ppm (other piperazine C H₂) |

Protocol: Standard NMR Sample Preparation [11]

-

Sample Weighing: Accurately weigh 5-10 mg of the analyte.

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer. Two-dimensional experiments like COSY and HSQC can be used for unequivocal signal assignment.[8][10]

3.2. Mass Spectrometry (MS)

While both molecules have different molecular weights, their fragmentation patterns provide further structural confirmation, which is crucial for identifying them in complex mixtures.[12][13]

-

1-Benzylpiperazine: Electron Ionization (EI) mass spectra are dominated by fragmentation initiated at the nitrogen atoms. The most characteristic fragment is the tropylium ion at m/z 91, formed by rearrangement and loss of the piperazine moiety. Other significant fragments arise from the cleavage of the piperazine ring itself.

-

This compound: This molecule will also produce a strong signal at m/z 91. However, the lactam functionality introduces alternative fragmentation pathways. A key fragmentation would be the loss of carbon monoxide (CO, 28 Da) from the molecular ion or other fragments, a process not possible for 1-benzylpiperazine.

Diagram: Key Mass Spectrometry Fragmentation Pathways

Caption: Diagnostic fragmentation differences in mass spectrometry.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy offers a rapid and definitive method to distinguish these isomers based on their functional groups.

| Compound | Key IR Absorption Bands (cm⁻¹) | Interpretation |

| 1-Benzylpiperazine | 3300-3250 (weak-medium) | N-H stretch (secondary amine) |

| 3080-3010 | Aromatic C-H stretch | |

| 2950-2800 | Aliphatic C-H stretch | |

| (No peak ~1650) | Absence of a carbonyl group | |

| This compound | ~3350 and ~3200 | N-H stretches (amine and amide) |

| 3080-3010 | Aromatic C-H stretch | |

| 2950-2800 | Aliphatic C-H stretch | |

| 1680-1650 (strong) | C=O stretch (amide/lactam) |

The single most telling feature is the strong, sharp absorbance between 1650-1680 cm⁻¹ in the spectrum of this compound, which is completely absent for 1-benzylpiperazine. This makes IR spectroscopy an excellent first-pass technique for differentiation.

Part 4: Functional and Pharmacological Implications

The structural differences are not merely academic; they translate into vastly different biological activities and potential applications.

4.1. 1-Benzylpiperazine (BZP): A CNS Stimulant

BZP is well-characterized as a central nervous system stimulant and has been widely used as a recreational drug.[14][15]

-

Mechanism of Action: It functions primarily as a serotonin and dopamine releasing agent, with effects similar to amphetamine, though it is roughly 10 times less potent.[14][16][17] Its action on these neurotransmitter systems is responsible for its euphoriant and stimulant properties.[18][19]

-

Legal Status: Due to its high potential for abuse and lack of accepted medical use, BZP is a controlled substance in many countries, including being classified as a Schedule I drug in the United States.[1][17]

-

Chemical Utility: In legitimate chemical research, the benzyl group serves as an excellent protecting group for one of the piperazine nitrogens, as it can be easily removed by hydrogenolysis.[3]

4.2. This compound: A Peptidomimetic Scaffold

Considerably less is published about the specific pharmacology of this compound. However, based on its structure, its potential applications lie in a different domain from BZP.

-

Scaffold for Drug Discovery: The piperazin-2-one core is a privileged scaffold in medicinal chemistry, often used to create constrained peptidomimetics.[20] The structure mimics a dipeptide unit, and the chiral benzyl group (derived from phenylalanine) can be used to probe specific binding pockets in proteins and enzymes.

-

Pharmacokinetic Differences: The increased polarity and different basicity compared to BZP would lead to a completely different ADME (Absorption, Distribution, Metabolism, Excretion) profile. It would likely have different cell permeability, protein binding, and metabolic pathways.

-

Potential as a Therapeutic Lead: Derivatives of this scaffold are investigated for a wide range of activities, and its utility lies in its potential for further functionalization at the N1 and N4 positions to create libraries of new chemical entities for screening.[6]

Diagram: From Structure to Function

Caption: The logical flow from molecular structure to functional role.

Conclusion

While sharing a common naming convention, 1-benzylpiperazine and this compound are fundamentally distinct chemical entities. The difference between N-alkylation and C-alkylation, combined with the presence of a lactam ring, creates profound divergences in their physicochemical properties, requisite synthetic methodologies, spectroscopic signatures, and pharmacological potential. 1-Benzylpiperazine is a well-defined CNS stimulant with a history of recreational use, while this compound represents a versatile and chiral scaffold for the development of novel therapeutics. For the research scientist and drug development professional, a thorough understanding and rigorous analytical confirmation of these structures are paramount to ensuring experimental integrity, regulatory compliance, and the successful advancement of chemical and pharmaceutical research.

References

- Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine. Organic Syntheses.

- Rhodium.ws. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2). Designer-drug.com.

- National Center for Biotechnology Information. (n.d.). 1-benzylpiperazine. PubChem.

- Wikipedia. (n.d.). Benzylpiperazine.

- BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.

- PubMed. (2024, August 15). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.

- Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

- AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.

- Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

- European Monitoring Centre for Drugs and Drug Addiction. (2018, November 15). BZP/piperazines drug profile.

- United Nations Office on Drugs and Crime. (2008, March 13). Details for Piperazines.

- ResearchGate. (n.d.). Chemical structure of N-benzylpiperazine (BZP).

- Stuart, C. D., White, N. G., Barrow, R. A., et al. (2023, November 14). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.

- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.

- Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties.

- PubMed. (2006, April 15). Rewarding properties of 1-benzylpiperazine, a new drug of abuse, in rats.

- ResearchGate. (n.d.). Scheme 2. Synthesis of (S)-3-Benzylpiperazin-2-one Skeleton 9 a.

- DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X).

- National Institute of Standards and Technology. (n.d.). 1-Benzylpiperazine. NIST WebBook.

- ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF.

Sources

- 1. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzylpiperazine [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. designer-drug.com [designer-drug.com]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy [nmr.oxinst.com]

- 10. news-medical.net [news-medical.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Details for Piperazines [unodc.org]

- 17. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 18. Rewarding properties of 1-benzylpiperazine, a new drug of abuse, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chemrxiv.org [chemrxiv.org]

Phenylalanine-Derived Chiral Piperazinone Scaffolds: Synthetic Architectures and Therapeutic Utility

Executive Summary: The Privileged Scaffold Status

In the landscape of modern drug discovery, the piperazin-2-one (piperazinone) ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. When derived from L-Phenylalanine (Phe) , this scaffold inherits a critical stereogenic center and a hydrophobic benzyl side chain, enabling it to mimic the

This guide dissects the engineering of Phe-derived piperazinones, moving beyond basic synthesis to address the critical challenges of atropisomerism , racemization control , and high-throughput library generation . We focus on the transition from linear peptide precursors to constrained heterocycles, a process that locks bioactive conformations and enhances metabolic stability against proteases.

Structural Rationale & Pharmacophore Mapping[1]

The utility of the Phe-derived piperazinone lies in its ability to rigidly display pharmacophores in 3D space. Unlike flexible peptides, the piperazinone core restricts bond rotations (

The Phenylalanine Advantage

-

Chiral Pool Utility: L-Phe provides a cost-effective, optically pure starting material (

-configuration). -

-Interaction Vector: The benzyl side chain at

-

Metabolic Shielding: The lactam nitrogen and the steric bulk of the benzyl group often hinder approach by cytochrome P450 enzymes, improving half-life (

).

Scaffold Diversity Vectors

The scaffold offers four distinct vectors for substitution, allowing for precise Structure-Activity Relationship (SAR) tuning:

Figure 1: Pharmacophore mapping of the piperazinone scaffold showing diversity vectors and their biological relevance.

Synthetic Methodologies: Comparative Architectures

To access these scaffolds, two primary routes dominate: the Classical Stepwise Cyclization and the Multicomponent Reaction (MCR) Strategy .

Route A: Solution-Phase N-Alkylation (Stepwise)

This classical approach involves the N-alkylation of a Phenylalanine ester with a bromoacetyl derivative, followed by reaction with a primary amine and base-induced cyclization.

-

Pros: High control over stereochemistry; mild conditions.

-

Cons: Lengthy linear sequence; lower atom economy.

Route B: Ugi-Deprotection-Cyclization (UDC)

This is the preferred method for library generation. It utilizes the Ugi 4-Component Reaction (Ugi-4CR) followed by an acid-mediated deprotection and spontaneous cyclization.

-

Mechanism: An aldehyde, amine, isocyanide, and N-Boc-L-Phenylalanine react to form a linear diamide. Removal of the Boc group exposes the N-terminal amine, which attacks the internal amide carbonyl to close the ring.

-

Pros: Convergent (4 inputs in one pot); high diversity; amenable to automation.

-

Cons: Risk of racemization at the Phe

-carbon during the Ugi activation step.

Figure 2: The Ugi-Deprotection-Cyclization (UDC) workflow for rapid scaffold assembly.

Detailed Experimental Protocol: The UDC Strategy

Objective: Synthesis of (S)-3-benzyl-1-cyclohexyl-4-(4-methoxybenzyl)piperazin-2-one via Ugi-4CR. Scale: 1.0 mmol

Reagents & Setup[2][3][4][5][6][7][8]

-

Acid: N-Boc-L-Phenylalanine (1.0 equiv)

-

Amine: 4-Methoxybenzylamine (1.0 equiv)

-

Aldehyde: Paraformaldehyde (1.0 equiv) or Glyoxal equivalent

-

Isocyanide: Cyclohexyl isocyanide (1.0 equiv)

-

Solvent: Methanol (anhydrous)

-

Deprotection: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v)

Step-by-Step Methodology

-

Ugi Condensation:

-

In a 20 mL scintillation vial, dissolve 4-Methoxybenzylamine (137 mg, 1.0 mmol) and Paraformaldehyde (30 mg, 1.0 mmol) in 3 mL anhydrous MeOH. Stir for 30 min to pre-form the imine (essential for yield).

-

Add N-Boc-L-Phenylalanine (265 mg, 1.0 mmol). Stir for 10 min until dissolved.

-

Add Cyclohexyl isocyanide (109 mg, 1.0 mmol).

-

Seal the vial and stir at Room Temperature for 24 hours. Note: Do not heat. Heating promotes racemization via oxazolone formation.

-

Validation: Monitor by LC-MS. Look for the [M+Na]+ adduct of the linear diamide.

-

-

Work-up (Linear Intermediate):

-

Evaporate solvent under reduced pressure.

-

Flash chromatography (Hexane/EtOAc) is usually required to remove unreacted isocyanide (which can poison the cyclization step).

-

-

Deprotection & Cyclization:

-

Dissolve the purified linear adduct in 4 mL of 20% TFA in DCM. Stir for 2 hours at RT.

-

Validation: TLC should show disappearance of the Boc-protected material.

-

Concentrate to dryness to remove excess TFA.

-

Redissolve the residue in DCM (5 mL) and add DIEA (Diisopropylethylamine) dropwise until pH ~8. Stir for 12 hours. The free amine will attack the ester/amide carbonyl to close the ring.

-

Alternative: If the Ugi product contains an ester (from an amino acid ester input), heating in toluene with acetic acid may be required.

-

-

Final Purification:

-

Wash with sat. NaHCO3, brine, and dry over MgSO4.

-

Purify via preparative HPLC (Chiralpak AD-H column) if enantiomeric excess (ee) needs verification.

-

Data Summary Table

| Parameter | Condition/Result | Notes |

| Yield (Linear) | 75 - 85% | Dependent on imine formation efficiency. |

| Yield (Cyclized) | 60 - 70% | Steric bulk of the Phe side chain can slow cyclization. |

| ee% | >95% | Requires strict temperature control (<25°C). |

| Key NMR Signal | Diagnostic signal for the chiral |

Stereochemical Integrity: The Racemization Challenge

The most critical failure mode in this synthesis is the racemization of the Phenylalanine chiral center.

Mechanism: The Azlactone Pathway

During the activation of the carboxylic acid (in the Ugi step or standard coupling), the N-protected Phe can cyclize to form an oxazol-5(4H)-one (azlactone) . The

Prevention Strategy

-

Solvent Choice: Use Methanol or TFE (Trifluoroethanol). Protic solvents stabilize the zwitterionic intermediate and discourage azlactone formation.

-

Pre-formation of Imine: Ensure the aldehyde and amine react before adding the acid and isocyanide. This minimizes the lifetime of the activated acid species.

-

Avoid Strong Bases: Never use strong bases (e.g., TEA, NaOH) during the activation step.

Figure 3: The Azlactone pathway leading to racemization of Phenylalanine derivatives.[2]

Case Studies in Drug Discovery

Thrombin Receptor (PAR1) Antagonists

Researchers have utilized Phe-derived piperazinones to mimic the "tethered ligand" of the PAR1 receptor. The benzyl side chain of the scaffold mimics the Phe residue of the endogenous ligand (SFLLRN), locking it into a bioactive conformation that blocks receptor activation without triggering the signal cascade.

HIV-1 Capsid Modulators

Recent studies (e.g., Tripathi et al.) have shown that piperazinones can bind to the HIV-1 capsid protein. The rigid scaffold positions hydrophobic groups to interact with the capsid hexamer pore, destabilizing the viral core.

References

-

Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80.

-

Tripathi, S., et al. (2020).[3] "Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition." The Journal of Organic Chemistry, 85(11), 6910–6923.[4]

-

García-López, M. T., et al. (2010).[5][6] "Thrombin-activated receptors: promising targets for cancer therapy?" Current Medicinal Chemistry, 17(2), 109–128.[5][6]

-

Benoit, D., et al. (2023). "N-Acetyl-l-phenylalanine Racemization during TBTU Amidation." Molecules, 28(2), 581.

-

Treder, A. P., et al. (2014).[4] "Solid-phase synthesis of piperazinones via disrupted Ugi condensation." Organic Letters, 16(17), 4674–4677.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1 [mdpi.com]

Thermodynamic Stability and Conformational Dynamics of 3-Benzylpiperazin-2-one

Executive Summary

The 3-benzylpiperazin-2-one scaffold represents a privileged substructure in medicinal chemistry, serving as a core geometry for peptidomimetics (e.g., Factor Xa inhibitors) and GPCR ligands. Unlike the fully saturated piperazine ring, which predominantly adopts a chair conformation, the introduction of the C2-carbonyl group creates a lactam constraint that distorts the ring into a dynamic equilibrium between twisted-boat and half-chair geometries.

This guide provides a rigorous technical framework for analyzing the thermodynamic stability of these conformers. It synthesizes computational protocols (DFT benchmarking) with experimental validation (NMR coupling constants), offering researchers a self-validating workflow to predict and confirm bioactive conformations.

Structural Dynamics & Energetics

The Lactam Constraint

The thermodynamic landscape of this compound is governed by the planarity of the amide bond (

-

Ring Pucker: The ring typically relaxes into a Twisted Boat (TB) or Half-Chair (HC) conformation to relieve torsional strain.

-

Substituent Orientation: The C3-benzyl group acts as a steric lever. To minimize

strain (allylic strain between the C3-substituent and the N4-lone pair or N1-substituent), the benzyl group preferentially adopts a pseudo-equatorial orientation.

Rotameric States (The "Folded" Conformer)

Beyond ring pucker, the C3-benzyl side chain introduces rotameric freedom ($ \chi_1 $ torsion).

-

Extended (Anti): The phenyl ring points away from the heterocycle. This is entropically favored in non-polar solvents.

-

Folded (Gauche): The phenyl ring hovers over the piperazinone ring. This state is often stabilized by intramolecular

interactions between the piperazinone methylene protons and the benzyl aromatic system, particularly in polar aprotic solvents (DMSO).

Computational Workflow: Predicting Stability

To accurately predict the thermodynamic stability (

Recommended Protocol: M06-2X/cc-pVDZ (or def2-TZVP) is the gold standard for this scaffold due to its accurate treatment of medium-range correlation energy (dispersion).

Workflow Diagram

The following diagram outlines the in silico cascade for identifying the global minimum.

Figure 1: Hierarchical computational workflow for thermodynamic profiling. The M06-2X functional is prioritized for its ability to model intramolecular

Experimental Validation: NMR Spectroscopy

While computation provides probabilities, solution-phase NMR provides ground truth. The conformation of the piperazinone ring can be deduced from the vicinal proton-proton coupling constants (

The Diagnostic Protocol

The critical signals arise from the C3-H proton and the adjacent N4-H (if unsubstituted) or C5/C6 protons.

Key Metric:

-

Axial-Axial Interaction (

): Large coupling constant ( -

Axial-Equatorial Interaction (

): Small coupling constant (

NMR Logic Tree

Figure 2: Decision tree for assigning C3-stereochemistry via scalar coupling constants.

Synthetic Data Summary: Thermodynamic Stability

The following table summarizes representative thermodynamic values for this compound conformers, derived from aggregate DFT studies (M06-2X/6-311+G**) and validated against crystallographic trends.

Table 1: Relative Stabilities of Dominant Conformers (in vacuo)

| Conformer Type | Ring Pucker | Benzyl Orientation | Relative Energy ( | Boltzmann Pop. (298K) |

| Global Minimum | Twisted Boat | Pseudo-Equatorial | 0.00 | > 92% |

| Local Minimum 1 | Half-Chair | Pseudo-Equatorial | +1.8 - 2.2 | ~ 5-7% |

| High Energy | Boat | Axial (Folded) | +4.5 - 5.1 | < 1% |

| Transition State | Planar | N/A | +12.0 - 14.5 | 0% |

Note: In polar solvents (e.g., water), the population of Local Minimum 1 may increase due to solvation of the amide dipole, but the Pseudo-Equatorial preference remains dominant.

Methodological Considerations for Drug Design

When incorporating this compound into a drug candidate:

-

N-Alkylation Impact: Substituents on N1 or N4 drastically alter the energy landscape. An N1-methyl group increases

strain, locking the ring more rigidly into the twisted boat. -

Variable Temperature (VT) NMR: To measure the rotational barrier of the benzyl group, perform VT-NMR from 298K to 350K. Coalescence of the benzylic diastereotopic protons (

) usually occurs around 320K, indicating a rotational barrier of -

X-Ray Caution: Solid-state structures often trap the molecule in a crystal-packing induced conformation. Always cross-reference X-ray data with solution-phase NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the biologically relevant shape.

References

-

Rincón, D. A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.[1][2][3][4] ACS Omega.[1]

-

[Link]

-

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[5] RSC Advances.

-

[Link]

-

-

Chao, W., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production.[6] Journal of Organic Chemistry.[6]

-

Momeni, H., et al. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds.[7] Iranian Journal of Chemistry and Chemical Engineering.

-

[Link]

-

Sources

- 1. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 6. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sid.ir [sid.ir]

Biological Activity of 3-Benzylpiperazin-2-one Derivatives

The following technical guide details the biological activity, synthesis, and therapeutic potential of 3-benzylpiperazin-2-one derivatives.

A Technical Guide to Peptidomimetic Scaffold Engineering[1]

Executive Summary

The This compound scaffold represents a privileged structure in medicinal chemistry, primarily valued for its ability to function as a constrained peptidomimetic .[1] By fixing the nitrogen and carbonyl pharmacophores in a six-membered lactam ring, this scaffold restricts the conformational freedom of the amino acid side chain (in this case, the benzyl group mimicking Phenylalanine), thereby reducing the entropic penalty upon binding to a protein target.

This guide analyzes the core biological activities of this scaffold, focusing on its role as a protease inhibitor (specifically PGGTase-I) and a G-protein coupled receptor (GPCR) modulator (NK1 antagonists). It provides actionable protocols for synthesis and assay validation, grounded in rigorous Structure-Activity Relationship (SAR) data.

Structural Rationale: The "Phe-Mimetic" Core[1]

The this compound moiety is effectively a cyclic analog of the Phenylalanine-Glycine (Phe-Gly) dipeptide.[1]

-

Conformational Constraint: The piperazinone ring forces the benzyl side chain into a specific orientation, often mimicking the

or -

Hydrophobic Pharmacophore: The C3-benzyl group targets hydrophobic pockets (S1/S2 subsites) in proteases or ligand-binding domains in GPCRs.[1]

-

Hydrogen Bonding: The lactam amide (N1-C2=O) and the secondary/tertiary amine (N4) provide critical vectors for hydrogen bond donor/acceptor interactions.

DOT Diagram: Scaffold Pharmacophore Analysis

Figure 1: Pharmacophore mapping of the this compound scaffold highlighting key interaction vectors.

Detailed Case Study: PGGTase-I Inhibition

The most authoritative application of 3-aryl/benzylpiperazin-2-ones is in the inhibition of Protein Geranylgeranyltransferase-I (PGGTase-I) .[1] This enzyme prenylates the CAAL motif (Cys-Aliphatic-Aliphatic-Leu) of oncogenic proteins like Rho and Rac.[1]

Mechanism of Action

The this compound scaffold acts as a mimetic of the central aliphatic residues in the CAAL tetrapeptide sequence.[1]

-

The "3-Benzyl" Role: It mimics the hydrophobic side chain of the

amino acid (often Phenylalanine or Leucine) in the C- -

Stereochemistry: Activity is highly dependent on the (S)-configuration at the C3 position, which corresponds to the natural L-amino acid stereochemistry.

Quantitative SAR Data (Consolidated)

| Compound Variant | R-Group (N1) | R-Group (C3) | IC50 (PGGTase-I) | Selectivity (vs FTase) |

| Lead (Generic) | Imidazole-ethyl | Benzyl | ~50 nM | >10-fold |

| Optimized | 5-Methyl-imidazole | 3-Fluorobenzyl | 0.5 nM | >100-fold |

| Stereoisomer | Imidazole-ethyl | (R)-Benzyl | >10,000 nM | Inactive |

| N4-Derivative | Sulfonamide | Benzyl | ~150 nM | Moderate |

Data synthesized from PGGTase-I inhibitor studies (See Ref 1).

Secondary Therapeutic Applications

A. Neurokinin-1 (NK1) Receptor Antagonists

Derivatives of benzylpiperazines and piperazinones have shown efficacy as antagonists for the Substance P receptor (NK1).[2]

-

Application: Antiemetic (chemotherapy-induced nausea) and antidepressant.[1]

-

Key Modification: The N1-position is often substituted with bulky, lipophilic groups (e.g., bis-trifluoromethylbenzyl) to occupy the deep hydrophobic pocket of the GPCR.

B. Caspase-3 Inhibition

While less potent than the aldehyde-based peptide inhibitors (e.g., DEVD-CHO), 3-substituted piperazinones serve as non-covalent, reversible inhibitors .[1] They offer better bioavailability and stability than linear peptides by preventing rapid degradation by peptidases.

Experimental Protocols

Protocol A: Solid-Phase Synthesis of this compound

Rationale: Solid-phase synthesis allows for the rapid generation of libraries with high purity, avoiding tedious purification steps intermediate.[1]

Reagents:

-

Resin: 2-Chlorotrityl chloride resin[1]

-

Amino Acid: Fmoc-L-Phenylalanine (provides the 3-benzyl group)[1]

-

Linker: Bromoacetic acid[1]

-

Amine: Primary amine (

) for cyclization[1]

Step-by-Step Workflow:

-

Resin Loading:

-

Fmoc Deprotection:

-

Treat resin with 20% Piperidine in DMF (

min). Wash with DMF/DCM.[3]

-

-

N-Alkylation (Introduction of C2 Carbon):

-

React resin-bound Phe with Bromoacetic acid (5 eq) and DIC (5 eq) in DMF for 2 hours.

-

Checkpoint: Perform Kaiser test (should be negative/yellow).

-

-

Displacement & Cyclization (The Critical Step):

-

Isolation:

DOT Diagram: Synthesis Workflow

Figure 2: Solid-phase synthesis route for rapid library generation of 3-benzylpiperazin-2-ones.

Protocol B: PGGTase-I Inhibition Assay (Fluorescence)

Rationale: A continuous fluorescence assay is preferred over radioactive methods for high-throughput screening.[1]

-

Substrate Preparation: Use a Dansyl-GCVLL peptide (fluorescent substrate).

-

Enzyme: Recombinant human PGGTase-I.

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

, 10 µM -

Procedure:

-

Incubate Enzyme (10 nM) with Test Compound (varying concentrations) for 15 min at 30°C.

-

Initiate reaction by adding Dansyl-GCVLL (5 µM) and Geranylgeranyl pyrophosphate (GGPP, 10 µM).

-

Measurement: Monitor fluorescence increase at

, -

Data Analysis: Plot Initial Velocity (

) vs. [Inhibitor] to determine

-

Future Directions & Engineering

-

PROTAC Development: The N4-position of the piperazinone ring is highly solvent-exposed and tolerant to substitution.[1] This makes it an ideal attachment point for E3 ligase linkers to degrade specific protease targets.

-

Covalent Inhibitors: Incorporating an acrylamide "warhead" at the N1 or N4 position could convert these reversible inhibitors into covalent silencers for cysteine proteases.

References

-

Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. Source: PubMed / NIH [Link][1]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Source: Nature Protocols [Link]

-

Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Source: Academia.edu / European Journal of Medicinal Chemistry [Link]

-

Discovery of an orally bioavailable NK1 receptor antagonist. Source: Journal of Medicinal Chemistry [Link]

-

Selective, reversible caspase-3 inhibitor is neuroprotective. Source: PubMed / NIH [Link]

Sources

Technical Guide: 3-Benzylpiperazin-2-one as a Constrained Phenylalanine Mimic

Executive Summary

This technical guide analyzes 3-benzylpiperazin-2-one as a high-value peptidomimetic scaffold designed to restrict the conformational flexibility of phenylalanine (Phe). By embedding the phenylalanine side chain into a cyclic lactam, this scaffold locks the

Structural Rationale & Conformational Dynamics[1]

The Entropy Challenge in Peptidomimetics

Linear peptides containing phenylalanine often adopt a "random coil" ensemble in solution. Upon binding to a receptor (e.g., GPCRs or proteases), the molecule must freeze into a specific bioactive conformation.[1] This results in a significant loss of conformational entropy (

The Piperazinone Solution

The this compound scaffold addresses this by:

-

Rotameric Restriction: The six-membered lactam ring constrains the N-C

( -

Side-Chain Orientation: The C3-benzyl group mimics the spatial projection of the Phe side chain but with restricted rotation around the C

-C -

ADME Enhancement: The removal of the free N-terminal amine (if N-alkylated) and the inclusion of a secondary/tertiary lactam bond significantly reduce susceptibility to aminopeptidases.

Diagram: Pharmacophore Constraint Logic

The following diagram illustrates the transition from a flexible linear peptide to the constrained scaffold.

Caption: Comparison of entropic states between linear Phe and the constrained piperazinone mimic.

Synthetic Methodologies

Two primary routes are dominant in the literature: Solution-Phase Reductive Amination (scalable, robust) and Solid-Phase Cyclative Cleavage (ideal for library generation).

Method A: Solution-Phase Synthesis (The "Reductive Alkylation" Route)

This protocol is favored for scale-up. It relies on the reductive alkylation of a phenylalanine ester with a protected amino aldehyde, followed by cyclization.[1]

Experimental Protocol

Target: (S)-3-benzylpiperazin-2-one Starting Material: L-Phenylalanine methyl ester hydrochloride.

-

Free Base Formation: Dissolve L-Phe-OMe·HCl (10 mmol) in DCM. Wash with sat. NaHCO

. Dry organic layer (MgSO -

Reductive Amination:

-

Dissolve L-Phe-OMe (free base) in 1,2-dichloroethane (DCE).

-

Add N-Boc-2-aminoacetaldehyde (1.1 equiv). Note: This aldehyde is often unstable; prepare fresh via oxidation of N-Boc-aminoethanol or use the commercially available dimer.

-

Stir for 30 min. Add NaBH(OAc)

(1.5 equiv) portion-wise.[1] -

Stir at RT for 12–16 h. Monitor by TLC (EtOAc/Hexane).

-

Quench: Add sat. NaHCO

. Extract with DCM. -

Purification: Flash chromatography to isolate N-(2-Boc-aminoethyl)-Phe-OMe .

-

-

Deprotection & Cyclization:

-

Dissolve the intermediate in DCM/TFA (1:1 v/v) at 0°C. Stir for 1 h to remove the Boc group.

-

Concentrate in vacuo to remove excess TFA.

-

Redissolve the crude amine salt in MeOH.

-

Add Et

N (3–5 equiv) to neutralize and catalyze cyclization. Heat to reflux for 4–6 h. -

Workup: Concentrate. Partition between EtOAc and water. The product, this compound, often precipitates or can be recrystallized from EtOAc/Hexanes.

-

Method B: Solid-Phase Synthesis (Traceless Linker)

This method utilizes the "Vederas lactone" or similar electrophiles on a resin-bound amine.

-

Resin Loading: Wang resin coupled with N-Fmoc-Glycine.

-

Alkylation: React terminal amine with N-Trityl-Serine-lactone (or similar electrophile).

-

Cyclative Cleavage: Treatment with dilute acid triggers the cleavage of the peptide from the resin simultaneously with ring closure, releasing the pure piperazinone.

Diagram: Synthetic Workflow (Solution Phase)

Caption: Step-by-step solution phase synthesis via reductive amination and cyclization.

Application Case Studies

Case Study 1: Substance P (NK1) Antagonists

Substance P is an undecapeptide involved in pain transmission. The C-terminal sequence (Phe7-Phe8) is critical for receptor binding.

-

Modification: Researchers replaced the Phe7-Phe8 dipeptide segment with a this compound scaffold.

-

Result: The constrained analog maintained high affinity (

in low nM range) but exhibited a >100-fold increase in metabolic half-life compared to the native peptide. The scaffold locked the "Phe" residue in a bioactive conformation that mimicked the

Case Study 2: Farnesyltransferase (FTase) Inhibition

FTase inhibitors are potential anticancer agents.[2] The "CAAX" box motif (where A is aliphatic, X is Ser/Met) is the substrate.[1]

-

Strategy: 3-substituted piperazinones were designed to mimic the central aliphatic residues of the CAAX tetrapeptide.

-

Outcome: These non-thiol inhibitors served as competitive mimics, preventing the farnesylation of Ras proteins.[1]

Comparative Data: Stability & Affinity

The following table summarizes the advantages of the constrained scaffold over linear equivalents in a generic protease inhibition assay.

| Parameter | Linear Phe-Peptide | This compound Analog | Improvement Factor |

| Binding Affinity ( | 45 nM | 12 nM | ~3.7x (Entropy gain) |

| Plasma Half-life ( | 15 min | > 240 min | > 16x (Stability) |

| Oral Bioavailability (%F) | < 1% | 15–25% | Significant |

| Proteolytic Cleavage | Rapid (Chymotrypsin) | Resistant | N/A |

Troubleshooting & Quality Control

To ensure scientific integrity, the following checkpoints must be validated:

-

Chiral Integrity:

-

Risk: Racemization can occur during the cyclization step if strong bases and high heat are used for prolonged periods.

-

Validation: Use Chiral HPLC (e.g., Chiralcel OD-H column) to verify enantiomeric excess (ee%).[1] The target should be >98% ee.

-

-

NMR Confirmation:

-

The C3-proton (chiral center) typically appears as a doublet of doublets (dd) or triplet around 3.5–4.0 ppm.

-

The diastereotopic benzylic protons will show distinct splitting patterns, confirming the rigid ring environment.[1]

-

-

Reaction Monitoring:

-

The reductive amination step must be strictly anhydrous to prevent hydrolysis of the imine intermediate before reduction.

-

References

-

Gante, J. (1994).[1] Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.[1] Link[1]

-

Sugihara, H., et al. (1996).[1] Synthesis of 3-substituted piperazin-2-ones as conformationally restricted amino acid analogs. Chemical and Pharmaceutical Bulletin. Link

-

Micklatcher, C., & Cushman, M. (1999).[1] Design and Synthesis of Piperazin-2-one Based Peptidomimetics. Journal of Organic Chemistry. Link

-

Houghten, R. A., et al. (2000).[1] Solid-Phase Synthesis of Piperazinone Containing Enkephalin Mimetics. Journal of Combinatorial Chemistry. Link

-

Perlman, S., et al. (2023).[1] Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. International Journal of Molecular Sciences. Link

Sources

Methodological & Application

Application Note: High-Fidelity Solid-Phase Synthesis of Piperazin-2-one Scaffolds

This Application Note is structured as a high-level technical guide for the synthesis of piperazin-2-one peptidomimetics. It prioritizes the "Traceless Cyclization" strategy, as this offers the highest purity profile for library generation (the "self-validating" mechanism).

Executive Summary & Strategic Rationale

Piperazin-2-ones are privileged heterocyclic scaffolds in medicinal chemistry, serving as conformationally constrained mimetics of dipeptides. Unlike their 2,5-diketopiperazine (DKP) counterparts, piperazin-2-ones possess a single carbonyl, offering unique hydrogen-bonding vectors and improved metabolic stability.

This guide details the Traceless Cyclization Strategy . This approach is superior to standard linear assembly because it is "self-validating": the final product is released from the resin only upon successful cyclization. Impurities and unreacted linear precursors remain bound to the solid support, ensuring high purity of the cleaved library without extensive chromatographic purification.

Key Advantages of the Protocol[1]

-

Self-Purification: The cleavage mechanism requires cyclization; linear byproducts are retained on the resin.

-

Diversity Vectors: Allows independent modification of the C3, N4, and C5/C6 positions.

-

Stereocontrol: Retains the chirality of the starting

-halo acid or amino acid precursors.

Critical Mechanism: The "Catch-and-Release" Principle

Understanding the mechanism is prerequisite to troubleshooting. The synthesis relies on the nucleophilic attack of a generated primary amine onto the resin-bound ester linkage.

Mechanism Diagram

The following diagram illustrates the chemical states during the synthesis. Note the critical "Cyclization-Cleavage" step.

Figure 1: The Traceless Cyclization Workflow. The resin acts as a leaving group, ensuring that only cyclized products are eluted.

Detailed Protocol: Traceless Synthesis on Wang Resin[2][3]

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]

-

Solid Support: Wang Resin (Loading 0.8–1.2 mmol/g).

-

Linker Reagent:

-Bromoacetic acid (or substituted -

Diamine Component:

-Boc-ethylenediamine (or substituted variants for C5/C6 diversity). -

Solvents: DMF (Anhydrous), DCM, THF.

-

Coupling/Base: DIC (Diisopropylcarbodiimide), DMAP, DIPEA.

Step 1: Resin Loading (Esterification)

This step establishes the C3 chiral center (if substituted bromo-acids are used).

-

Swell Resin: Place Wang resin (1.0 g) in a reactor vessel. Swell in DCM (10 mL) for 30 min. Drain.

-

Activation: Dissolve

-Bromoacetic acid (5.0 eq) in dry DCM/DMF (9:1). Add DIC (2.5 eq). Stir for 5 min at 0°C. -

Coupling: Add the activated mixture to the resin. Add catalytic DMAP (0.1 eq).

-

Incubation: Shake at room temperature (RT) for 2–4 hours.

-

Wash: Drain and wash with DMF (3x), DCM (3x), and MeOH (2x).

-

QC Check: Perform an IR analysis. Look for the ester carbonyl stretch at ~1740 cm⁻¹.

Step 2: Nucleophilic Displacement (Introduction of N4/C5/C6)

-

Reagent Prep: Dissolve

-Boc-ethylenediamine (5.0 eq) and DIPEA (5.0 eq) in DMSO/DMF (1:1). Note: DMSO accelerates SN2 displacement. -

Reaction: Add solution to the resin. Shake at RT for 6–12 hours.

-

Monitoring: Perform a Chloranil test (for secondary amines). A blue/green beads result indicates successful displacement.

-

Wash: Thoroughly wash with DMF (5x) to remove excess diamine.

Step 3: N4-Functionalization (Diversity Step)

This secondary amine is the handle for introducing R-groups via acylation, sulfonylation, or reductive amination.

-

Option A (Acylation): Treat resin with R-COCl (5 eq) and DIPEA (10 eq) in DCM for 2 hours.

-

Option B (Reductive Alkylation): Treat resin with Aldehyde (5 eq) in 1% AcOH/DMF for 1 hour, followed by NaBH₃CN (5 eq).

Step 4: Deprotection & Cyclization-Cleavage

This is the critical "release" step.

-

Boc Removal: Treat resin with 20% TFA in DCM (2 x 15 min).

-

Neutralization (Critical): Wash resin with 5% DIPEA in DCM (3 x 2 min) to generate the free amine.

-

Cyclization:

-

Resuspend resin in anhydrous THF or Toluene.

-

Heat to 50–60°C for 12–24 hours. Microwave Option: 80°C for 30 min.

-

The free primary amine attacks the resin ester carbonyl.

-

-

Isolation: Filter the resin.[1] The filtrate contains the piperazin-2-one.

-

Workup: Evaporate the solvent. The residue is typically >90% pure.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Cyclization | Switch solvent to Toluene/Dioxane (1:1) and increase temp to 70°C. Steric bulk at C3 slows cyclization. |

| Racemization | Base-catalyzed proton abstraction at C3 | Avoid strong bases during the displacement step. Use DIPEA, not DBU. Keep displacement time <12h. |

| Linear Impurities | Premature hydrolysis of ester | Ensure all solvents are strictly anhydrous. Store resin under Argon. |

| Incomplete Displacement | Steric hindrance on resin | Use DMSO as co-solvent. Increase temperature to 40°C for the displacement step. |

Advanced Visualization: Reaction Pathway

The following diagram details the chemical transformation logic, highlighting the divergence between the desired Piperazin-2-one and the potential Diketopiperazine (DKP) side reaction if protocols are mixed.

Figure 2: Divergence of Piperazin-2-one vs. Diketopiperazine synthesis. Using an Amino Acid for acylation (Right) leads to DKP. Using an Acid Chloride/Aldehyde (Left) yields the Piperazin-2-one.

References

-

Shreder, K., et al. (2004). "Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold." ACS Combinatorial Science. [Link][2]

-

Beshore, D. C., & Dinsmore, C. J. (2002).[3] "Preparation of Substituted Piperazinones via Tandem Reductive Amination-N,N'-Acyl Transfer-Cyclization." Organic Letters. [Link][2]

-

Treder, A. P., et al. (2014).[2] "Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation." Organic Letters. [Link][2]

-

Gordon, D. W., & Steele, J. (1995). "Reductive alkylation on a solid phase: Synthesis of a piperazinedione combinatorial library." Bioorganic & Medicinal Chemistry Letters. [Link]

-

De Luca, L., et al. (2003). "Microwave-Assisted Solid-Phase Synthesis of 2,5-Diketopiperazines." Journal of Combinatorial Chemistry. [Link]

Sources

N-alkylation strategies for functionalizing 3-benzylpiperazin-2-one

Executive Summary

The 3-benzylpiperazin-2-one scaffold is a privileged pharmacophore in drug discovery, serving as a core rigidifying element in peptidomimetics (e.g., GHSR agonists, Factor Xa inhibitors). Its functionalization relies heavily on the differential reactivity of its two nitrogen centers: the N1-lactam (amide) and the N4-amine .

This guide provides a definitive protocol for the regioselective alkylation of this scaffold. Unlike generic organic synthesis texts, this document addresses the specific "nucleophilicity vs. acidity" dichotomy of the piperazinone ring, providing self-validating workflows to target N4 or N1 selectively with high chemical yield and optical purity.

Mechanistic Basis & Strategic Analysis

Successful functionalization requires understanding the electronic environment of the two nitrogens:

-

N4 (Secondary Amine): High nucleophilicity (

of conjugate acid -

N1 (Lactam/Amide): Low nucleophilicity but significant acidity (

The Selectivity Rule:

In an unprotected this compound, the N4-amine is kinetically dominant. To target N1, the N4 position must be chemically masked (protected) or the reaction must leverage specific thermodynamic controls.

Decision Matrix: Which Protocol to Use?

| Target Site | Primary Challenge | Recommended Strategy | Protocol Ref |

| N4-Only | Over-alkylation (Quaternization) | Reductive Amination (Aldehyde + Borohydride) | Protocol A |

| N1-Only | N4 interference; C3 racemization | Protection-Alkylation-Deprotection (Boc/NaH) | Protocol B |

| N1 & N4 | Orthogonal functionalization | Sequential: Protect N4 | Combine A+B |

Visualization: Reaction Workflow

The following diagram maps the divergent pathways for functionalizing the scaffold.

Caption: Divergent synthesis pathways. Route A targets the nucleophilic amine (N4). Route B utilizes a protection strategy to target the amide (N1) exclusively.

Detailed Experimental Protocols

Protocol A: Selective N4-Alkylation via Reductive Amination

Best for: Introducing alkyl chains at N4 without touching N1 or risking racemization.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Aldehyde: R-CHO (1.1 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Additive: Acetic acid (1-2 drops, catalytic)

Procedure:

-

Imine Formation: In a flame-dried flask under

, dissolve this compound in DCE (0.1 M). Add the aldehyde (1.1 equiv). -

Activation: Add catalytic acetic acid. Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC for the disappearance of the secondary amine.

-

Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise. Allow to warm to RT and stir for 4–12 hours.

-

Work-up: Quench with sat.

. Extract with DCM (3x). Wash combined organics with brine, dry over -

Purification: Flash chromatography (typically MeOH/DCM gradients).

Why this works: STAB is a mild hydride donor that selectively reduces the iminium ion formed at N4, leaving the N1-lactam carbonyl untouched.

Protocol B: Regioselective N1-Alkylation (The "Protect-First" Strategy)

Best for: Functionalizing the amide nitrogen. Essential for building N1-substituted libraries.

Reagents:

-

Substrate: N4-Boc-3-benzylpiperazin-2-one (1.0 equiv) (Note: Start with protected material)

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

-

Electrophile: Alkyl Halide (R-X) (1.2–1.5 equiv)

-

Solvent: DMF (anhydrous) or THF/DMF (9:1)

Procedure:

-

Preparation: Ensure the starting material has the N4 position protected (e.g., Boc). If not, treat this compound with

and -

Deprotonation: Dissolve N4-Boc-3-benzylpiperazin-2-one in anhydrous DMF (0.1 M) under Argon. Cool to 0°C.[1][2]

-

Anion Formation: Add NaH (1.2 equiv) carefully. Stir at 0°C for 30 mins. Observation: Gas evolution (

) will occur; solution may turn slightly yellow. -

Alkylation: Add the alkyl halide dropwise via syringe.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC.[1]

-

Quench: Cool to 0°C. Quench carefully with

or sat. -

Work-up: Extract with EtOAc. Critical: Wash the organic layer extensively with

and LiCl solution to remove DMF. -

Deprotection (Optional but typical): Treat the purified N1-alkyl-N4-Boc intermediate with TFA/DCM (1:1) to reveal the free amine.

Troubleshooting N1 Alkylation:

-

Racemization: The C3 proton is alpha to the carbonyl and can be acidic. Using NaH at 0°C minimizes this. Avoid thermodynamic bases like t-BuOK at high temperatures.

-

O-Alkylation: Lactams can occasionally alkylate at the oxygen (forming lactim ethers). This is rare with NaH/Alkyl Halides in DMF but more common with hard electrophiles (

). If O-alkylation is observed, switch to a softer counter-cation or solvent (e.g., LiHMDS in THF).

Quantitative Comparison of Conditions

The following table summarizes expected outcomes based on internal optimization data.

| Method | Base/Reagent | Solvent | Temp | Regioselectivity (N1:N4) | Yield | Notes |

| Direct Alkylation | MeCN | 60°C | 1 : 99 | 65% | Favors N4. Risk of di-alkylation. | |

| Reductive Amination | STAB / R-CHO | DCE | RT | 0 : >99 | 85-95% | Gold Standard for N4. No quaternary salts. |

| Strong Base (Unprotected) | NaH / R-Br | DMF | 0°C | 40 : 60 | Mixed | Not Recommended. Messy mixture. |

| Protected Route | NaH / R-Br (N4-Boc) | DMF | 0°C | >99 : 0 | 80-90% | Gold Standard for N1. Requires deprotection step. |

References

-

Synthesis of Piperazin-2-ones via Decarboxylative Allylic Alkylation Source: Behenna, D. C., & Stoltz, B. M. (2004). Journal of the American Chemical Society. Relevance: Establishes the necessity of N4-protection (Boc/Cbz) to control regioselectivity at the C3 and N1 positions. URL:[Link]

-

Regioselective N-Alkylation of Lactams Source: Smith, M. B. (2013). March's Advanced Organic Chemistry. Wiley. Relevance: Foundational text describing the pKa differences between amides (N1) and amines (N4), justifying the use of NaH for lactam functionalization. URL:[Link]

-

Palladium-Catalyzed N-Arylation of Piperazin-2-ones Source: Deeming, A. S., et al. (2014). Organic Letters. Relevance: Demonstrates alternative N1-functionalization using Buchwald-Hartwig conditions when N4 is protected. URL:[Link]

Sources

Incorporation of 3-benzylpiperazin-2-one into beta-turn mimetics

Application Note: Strategic Incorporation of 3-Benzylpiperazin-2-one into Beta-Turn Mimetics

Executive Summary & Structural Rationale

The thermodynamic instability of native peptides (half-life < 20 min in plasma) necessitates the engineering of constrained peptidomimetics. The This compound scaffold is a "privileged structure" in drug discovery, specifically designed to mimic the

Unlike flexible linear peptides, this six-membered heterocycle locks the backbone dihedral angles (

Key Advantages:

-

Entropy Reduction: Pre-organizes the molecule for receptor binding, minimizing the entropic penalty (

). -

Proteolytic Resistance: The lactam linkage and lack of standard peptide bonds prevent degradation by chymotrypsin-like proteases.

-

Chirality Conservation: Synthetic routes utilizing the chiral pool (L-Phenylalanine) maintain high enantiomeric excess (

).

Structural Logic & Pharmacophore Overlay

The following diagram illustrates the topological mapping of the piperazin-2-one scaffold onto a native tetrapeptide

Figure 1: Pharmacophore overlay demonstrating how the piperazinone ring restricts conformational freedom while projecting the critical benzyl side chain.

Synthetic Protocols

We present two validated methodologies: Method A (Solution Phase) for gram-scale synthesis of specific analogs, and Method B (Solid Phase) for high-throughput library generation.

Method A: Solution Phase Synthesis (Reductive Amination Route)

Best for: High purity, gram-scale production, preserving stereochemistry.

Principle: This route utilizes the "chiral pool" starting from L-Phenylalanine methyl ester, avoiding racemization associated with alpha-halo esters.

Reagents Required:

-

L-Phenylalanine methyl ester HCl

-

N-Boc-2-aminoacetaldehyde (freshly prepared or commercial)

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), Methanol (MeOH)

Step-by-Step Protocol:

-

Free Base Formation: Dissolve L-Phe-OMe HCl (10 mmol) in DCM (50 mL). Wash with sat.[1] NaHCO3 (2 x 30 mL) to release the free amine. Dry organic layer over MgSO4 and concentrate.

-

Reductive Amination:

-

Dissolve free L-Phe-OMe in anhydrous DCM (40 mL).

-

Add N-Boc-2-aminoacetaldehyde (10 mmol, 1.0 eq). Stir for 30 min at RT to form the imine.

-

Cool to 0°C. Add NaBH(OAc)3 (15 mmol, 1.5 eq) portion-wise.

-

Critical Step: Add catalytic Acetic Acid (100 µL) to accelerate the reaction.

-

Stir overnight at RT. Quench with sat. NaHCO3. Extract with DCM.

-

Checkpoint: Verify intermediate N-(2-Boc-aminoethyl)-Phe-OMe by LC-MS (M+H expected).

-

-

Deprotection & Cyclization (One-Pot):

-

Dissolve the crude intermediate in DCM (20 mL).

-

Add TFA (10 mL) and stir for 1 hour (removes Boc).

-

Concentrate in vacuo to remove TFA completely (co-evaporate with toluene).

-

Redissolve the residue in Methanol (50 mL) .

-

Add Triethylamine (TEA) to adjust pH to ~8-9 (basic conditions trigger cyclization).

-

Reflux for 4–6 hours. The primary amine attacks the methyl ester.

-

-

Purification: Concentrate solvent. Purify via flash column chromatography (EtOAc/Hexane gradient).

Yield: Typically 65–75% overall. Stereochemistry: Retention of L-configuration at C3.

Method B: Solid Phase Synthesis (Resin-Bound Ugi Protocol)

Best for: Combinatorial libraries, rapid analoging.

Principle: Utilizing the Ugi 4-Component Reaction (U4CR) on resin allows for the introduction of four diversity points in a single step, followed by acid-mediated cyclization.

Reagents Required:

-

Wang Resin or Rink Amide Resin

-

Fmoc-Diaminopropionic acid (DAP) or similar diamine linker

-

Aldehydes (R1-CHO), Isocyanides (R2-NC), Carboxylic Acids

Step-by-Step Protocol:

-

Resin Loading: Swell Wang resin. Couple Fmoc-L-Phenylalanine (for 3-benzyl core) using DIC/DMAP.

-

Deprotection: Remove Fmoc with 20% Piperidine/DMF (2 x 10 min).

-

Reductive Alkylation (Introduction of Backbone N):

-

Treat resin-bound Phe-NH2 with N-Boc-aminoacetaldehyde (5 eq) in 1% AcOH/DMF.

-

Add NaBH3CN (5 eq). Shake for 6 hours.

-

-

Cyclative Cleavage:

-

Treat resin with 50% TFA/DCM (removes Boc and cleaves from Wang resin if designed correctly, or use specific cyclization linkers).

-

Note: A more robust solid-phase route involves using a Bromoacetyl linker .

-

Alternative (Golebiowski Route):

-

Load diamine on resin.

-

React with Bromoacetic acid (forming bromoacetamide).

-

React with Benzyl amine (displacement).

-

Cyclize onto a resin-bound ester.

-

-

Comparison of Methods:

| Feature | Method A (Solution) | Method B (Solid Phase) |

| Scale | Gram to Kilogram | Milligram (Library scale) |

| Purity | High (>95% after column) | Variable (requires HPLC) |

| Diversity | Slower (linear synthesis) | Rapid (combinatorial) |

| Stereocontrol | Excellent (Chiral Pool) | Good (dependent on resin conditions) |

Validation & Characterization (Self-Validating Systems)

Trustworthy synthesis requires rigorous structural proof. The formation of the beta-turn mimetic is not just about mass; it is about shape.

NMR Spectroscopy Validation

The following NMR signatures confirm the correct cyclization and 3D conformation.

-

1H NMR Connectivity (DMSO-d6):

-

C3-H (Chiral Center): Look for a triplet or doublet of doublets (dd) around 3.8 – 4.2 ppm . This shift confirms the proximity to the amide carbonyl and the benzyl ring.

-

Amide NH (if N1 is unsubstituted): A broad singlet around 7.5 – 8.5 ppm .

-

Diastereotopic Ring Protons: The C5 and C6 protons (piperazinone ring) will appear as complex multiplets (3.0 – 3.5 ppm) rather than simple triplets, indicating a rigid ring environment.

-

-

NOESY / ROESY (Conformational Proof):

-

Critical Signal: Strong NOE correlation between the C3-H (alpha to benzyl) and the C6-H (axial) protons confirms the chair-like or boat-like conformation required for the turn.

-

Interaction Map: If the N1-substituent (R) is present, NOE between R and the Benzyl group indicates their spatial proximity (mimicking the i and i+1 residues).

-

-

Temperature Coefficients (

):-

Perform variable temperature NMR (298K to 343K).

-

If an internal Hydrogen Bond is mimicking the beta-turn (e.g., between an exocyclic amide and the ring carbonyl), the NH chemical shift will change < 3 ppb/K .

-

Solvent-exposed NH groups typically shift > 6 ppb/K .

-

Experimental Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the solution-phase protocol.

Troubleshooting & Expert Tips

-

Racemization Risk: Avoid using strong bases (e.g., NaH) during the cyclization step. The C3 proton is alpha to a carbonyl and a benzyl group, making it susceptible to enolization. The TEA/MeOH reflux method is mild and preserves chirality.

-

Cyclization Failure: If the ring does not close, ensure the Boc group is completely removed. Residual TFA salts can sometimes inhibit the nucleophilicity of the amine; ensure the pH is adjusted to >8 before heating.

-

Solubility: The final piperazinone scaffolds can be moderately polar. If precipitation occurs during reaction, switch to a DCM/DMF mixture.

References

-

Golebiowski, A., et al. (2000).[2] "Solid-supported synthesis of a peptide beta-turn mimetic." Organic Letters, 2(17), 2615-2617.[2]

- Hulme, C., et al. (1998). "High-throughput synthesis of 1,4-benzodiazepine-2,5-diones via the Ugi reaction." Tetrahedron Letters, 39, 1113.

-

Goodman, M., et al. (2002).[3] "Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics." Journal of Combinatorial Chemistry, 4(6), 542-545.[3]

-

Sugihara, T., et al. (2000). "Oxazolopiperidin-2-ones as type II' beta-turn mimetics: synthesis and conformational analysis." Journal of Organic Chemistry.

Sources

Catalytic hydrogenation conditions for piperazinone precursors

Application Note: Catalytic Hydrogenation Strategies for the Synthesis of Piperazin-2-ones from Pyrazinone Precursors

Executive Summary

The piperazin-2-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for factor Xa inhibitors, kinase inhibitors, and peptidomimetics (e.g., Praziquantel derivatives). While various synthetic routes exist, the catalytic hydrogenation of pyrazin-2(1H)-ones (also known as 2-hydroxypyrazines) represents the most direct and atom-economical method.

This guide details the specific conditions required to overcome the inherent stability of the aromatic pyrazine ring and the catalyst-poisoning effects of basic nitrogens. It prioritizes heterogeneous catalysis (PtO₂, Pd/C) for robust scale-up.

Strategic Analysis: The Chemical Challenge

Hydrogenating a pyrazinone to a piperazinone is not a trivial alkene reduction. It involves the destruction of aromaticity in a nitrogen-rich heterocycle.

-

Resonance Stabilization: The pyrazinone ring possesses significant resonance energy, requiring higher activation energy (pressure/temperature) than simple olefins.

-

Catalyst Poisoning: The N-4 nitrogen (and to a lesser extent N-1) has a lone pair that can bind irreversibly to the metal surface, deactivating the catalyst.

-

Regioselectivity: The goal is to reduce the C=C / C=N bonds of the ring while preserving the amide carbonyl (C-2).

The Solution: The use of acidic media (typically acetic acid) is the critical success factor. Protonation of the basic nitrogen prevents catalyst coordination (poisoning) and activates the ring toward hydride attack.

Mechanistic Workflow

The following diagram illustrates the stepwise reduction pathway and the critical role of protonation.

Figure 1: Reaction pathway highlighting the necessity of protonation to prevent catalyst poisoning and facilitate stepwise reduction.

Core Experimental Protocol

This protocol is designed for the reduction of 3-substituted or 3,6-disubstituted pyrazin-2-ones.

Method A: The "Adams' Catalyst" Standard (Robust)

Applicability: Difficult substrates, sterically hindered rings, or when high pressure is unavailable. Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst). Rationale: PtO₂ is reduced in situ to highly active Pt(0). It is superior to Pd/C for reducing electron-deficient N-heterocycles in acidic media.

Reagents:

-

Substrate: 3-substituted pyrazin-2(1H)-one (1.0 equiv)

-

Solvent: Glacial Acetic Acid (0.1 – 0.2 M concentration)

-

Catalyst: PtO₂ (5 - 10 wt% loading relative to substrate)

-

Hydrogen Source: H₂ gas (balloon or Parr shaker)

Step-by-Step Procedure:

-

Inerting: Charge the reaction vessel (Parr shaker bottle or high-pressure autoclave) with the substrate and PtO₂. Safety Note: Add catalyst under Argon/Nitrogen flow. Dry PtO₂ can ignite solvent vapors.

-

Solvation: Gently add Glacial Acetic Acid down the side of the vessel.

-

Purge: Seal the vessel. Evacuate and backfill with N₂ (3x), then evacuate and backfill with H₂ (3x).

-

Reaction: Pressurize to 40–60 psi (3–4 bar) . Agitate at Room Temperature (20–25°C) .

-

Note: Heating (50°C) is only recommended if conversion is <10% after 4 hours.

-

-

Monitoring (Self-Validation):

-

Stop agitation after 4 hours. Aliquot 50 µL.

-

TLC: Eluent 10% MeOH in DCM. Visualize with Ninhydrin (product is a secondary amine).

-

H-NMR: Look for the disappearance of aromatic protons (typically

7.0–8.5 ppm) and appearance of methine/methylene signals (

-

-

Workup:

-

Filter the mixture through a pad of Celite® to remove Platinum. Rinse with MeOH.

-

Concentrate the filtrate in vacuo.

-

Crucial Step: The product will be an acetate salt. Dissolve in DCM, wash with saturated NaHCO₃ (to free base), dry over Na₂SO₄, and concentrate.

-

Method B: Palladium on Carbon (Cost-Effective)

Applicability: Simple substrates, large scale, substrates sensitive to Pt. Catalyst: 10% Pd/C (wet, Degussa type). Condition Adjustments:

-

Requires higher pressure (100–500 psi ) compared to PtO₂.

-

Solvent: MeOH with 1.0 equiv HCl or AcOH. Pd/C in neutral MeOH often stalls due to poisoning.

Critical Parameter Analysis

The following table summarizes the impact of key variables on the reaction outcome based on comparative studies [1, 2].

| Variable | Condition | Effect on Reaction | Recommendation |

| Catalyst | PtO₂ | High activity; reduces aromatic ring efficiently. | Preferred for difficult/sterically hindered substrates. |

| Pd/C | Moderate activity; prone to poisoning by N-4. | Use for simple substrates or if dehalogenation is a concern (see below). | |

| Rh/Al₂O₃ | High cis-selectivity; expensive. | Use when stereochemical fidelity is paramount. | |

| Solvent | AcOH | Protonates N; prevents poisoning; accelerates rate. | Standard. Almost mandatory for PtO₂. |

| MeOH | Neutral; slow rate; catalyst deactivation common. | Avoid unless substrate is acid-sensitive. | |

| TFA | Strong acid; very fast rate. | Use for extremely unreactive substrates. | |

| Pressure | 1 atm | Often insufficient for full conversion. | Use only for highly activated substrates. |

| 50+ psi | Drives equilibrium toward saturation. | Standard (Parr shaker or autoclave). |

Stereochemical Control & Troubleshooting

Stereoselectivity (Cis vs. Trans)

Heterogeneous hydrogenation generally follows the Horiuti-Polanyi mechanism , leading to syn-addition of hydrogen.

-

Outcome: If the pyrazinone has a substituent at C-3 and C-6, the major product is typically the cis-isomer .

-

Optimization: To maximize cis-selectivity, use Rh/C or Rh/Al₂O₃ in MeOH at lower temperatures (0°C).

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for common hydrogenation failures.

Dehalogenation Warning: If your precursor contains a Chlorine or Bromine atom on the ring or a side chain, Pd/C and PtO₂ will likely remove it (hydrogenolysis).

-

Solution: Use Sulfided Platinum on Carbon (Pt(S)/C) or add an inhibitor like thiophene (trace amounts) to poison the hydrogenolysis sites while allowing ring reduction [3].

References

-

Rossen, K., et al. (1998). "Catalytic Hydrogenation of Pyrazines: A Practical Route to Piperazines." Tetrahedron Letters, 39(38), 6823-6826. Link

-

Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyrazines." Angewandte Chemie International Edition, 43(16), 2859-2862. Link

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

Kuethe, J. T., et al. (2009). "Asymmetric Synthesis of 3-Substituted Piperazin-2-ones." Journal of Organic Chemistry, 74(16), 6378–6381. Link

Troubleshooting & Optimization

Solubility enhancement of 3-benzylpiperazin-2-one in aqueous buffers